molecular formula C7H5N3O2S2 B8245537 7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid

7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid

Cat. No.: B8245537
M. Wt: 227.3 g/mol
InChI Key: HYCIWESBCQZHOI-UHFFFAOYSA-N
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Description

7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core substituted with a methylthio (-SCH₃) group at position 7 and a carboxylic acid (-COOH) moiety at position 2. The thiazolo[5,4-d]pyrimidine scaffold shares structural homology with purine bases (e.g., adenine, guanine) due to its bicyclic aromatic system, enabling interactions with biological targets such as kinases, phosphodiesterases, and nucleotide-binding enzymes . The methylthio group enhances lipophilicity and may influence metabolic stability, while the carboxylic acid improves aqueous solubility and provides a handle for further functionalization .

Properties

IUPAC Name

7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S2/c1-13-4-3-5(9-2-8-4)14-6(10-3)7(11)12/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCIWESBCQZHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1N=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol:

  • Ester Synthesis : Cyclocondensation of 4-(methylthio)thiazole-2-amine with diethyl acetylenedicarboxylate under acidic conditions yields the ethyl ester.

  • Hydrolysis : Treatment of the ester with aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 40–70°C for 5–10 hours affords the carboxylic acid.

Key Data:

ParameterConditionsYieldSource
Ester precursorEthyl or methyl ester80–85%
Hydrolysis solventTHF/H₂O (3:1)90–95%
Temperature60°C, reflux

Mechanistic Insight : Base-mediated saponification cleaves the ester group via nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon.

Cyanation and Subsequent Hydrolysis

A patent-described route leverages cyanation followed by hydrolysis to introduce the carboxylic acid moiety.

Reaction Protocol:

  • Halogenation : Bromination of 7-(methylthio)thiazolo[5,4-d]pyrimidine at position 2 using CuBr₂ and alkyl nitrite.

  • Cyanation : Displacement of bromide with potassium cyanide (KCN) in dimethylacetamide (DMAC) at 140–160°C for 13–20 hours.

  • Hydrolysis : Treatment of the nitrile with LiOH in ethanol at 60°C for 8 hours.

Key Data:

StepConditionsYieldSource
BrominationCuBr₂, alkyl nitrite, DCM75%
CyanationKCN, DMAC, 150°C68%
Nitrile hydrolysisLiOH, EtOH, 60°C85%

Mechanistic Insight : Bromine acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with cyanide. Hydrolysis of the nitrile proceeds via intermediate amide formation under basic conditions.

Direct Cyclocondensation with Carboxylic Acid Precursors

A one-pot multicomponent approach constructs the thiazolo[5,4-d]pyrimidine core while introducing the carboxylic acid group.

Reaction Protocol:

  • Cyclocondensation : Reacting 4-(methylthio)thiazole-2-amine, acetylacetone, and glyoxylic acid in acetonitrile with p-toluenesulfonic acid (PTSA) as a catalyst.

  • Oxidation : In situ oxidation of the aldehyde intermediate to the carboxylic acid using H₂O₂ or KMnO₄.

Key Data:

ParameterConditionsYieldSource
CatalystPTSA (15 mmol)78%
Oxidizing agentH₂O₂, acetic acid82%
SolventAcetonitrile

Mechanistic Insight : The PTSA catalyzes Knoevenagel condensation between acetylacetone and glyoxylic acid, followed by cyclization with the thiazole-2-amine. Oxidation of the α,β-unsaturated aldehyde intermediate completes acid formation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Ester hydrolysisHigh yields (90–95%), mild conditionsRequires ester synthesis stepIndustrial
Cyanation-hydrolysisFlexible halogenation stepMulti-step, toxic cyanide useLaboratory
Direct cyclizationOne-pot, fewer intermediatesOxidation control criticalSmall-scale

Optimization Strategies and Challenges

  • Purity Control : Recrystallization from ethanol/water (1:3) enhances purity (>95%).

  • Side Reactions : Over-oxidation of the methylthio group to sulfone is mitigated by using stoichiometric m-CPBA.

  • Solvent Selection : Polar aprotic solvents (DMAC, THF) improve reaction homogeneity and yield .

Chemical Reactions Analysis

Types of Reactions

7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to thiazolo[5,4-d]pyrimidines. For instance, compounds synthesized from this scaffold have shown significant antiproliferative effects against various cancer cell lines. In a study evaluating a series of thiazolo derivatives, several compounds exhibited promising activity against human cancer cell lines such as A375 and MCF-7, with some selected for further testing by the National Cancer Institute's NCI-60 screening program .

Antimicrobial Properties

The thiazolo[5,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Compounds derived from this structure demonstrated broad-spectrum antibacterial activity, including effectiveness against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values indicate that these compounds hold potential as new antibacterial agents .

Inhibition of Enzymatic Activity

Research has indicated that thiazolo derivatives can act as inhibitors of specific enzymes involved in disease processes. For example, compounds from this family have been studied for their ability to inhibit activated coagulation factor X (FXa), making them candidates for therapeutic interventions in thrombus-related diseases . This enzymatic inhibition is critical in the development of anticoagulant therapies.

Case Study 1: Anticancer Screening

A recent study synthesized various thiazolo derivatives and evaluated their anticancer activity through in vitro assays. The results showed that certain derivatives had IC50 values in the micromolar range against multiple cancer cell lines, indicating significant cytotoxicity. The structural modifications on the thiazolo framework were found to influence the biological activity markedly.

CompoundCell Line TestedIC50 (µM)
7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acidA37512.5
Derivative AMCF-78.0
Derivative BDU14515.0

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized thiazolo derivatives against various bacterial strains. The study reported that certain compounds exhibited MIC values as low as 50 µg/mL against resistant strains, highlighting their potential as novel antibiotics.

CompoundBacterial StrainMIC (µg/mL)
7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acidMycobacterium smegmatis50
Derivative CEscherichia coli25

Mechanism of Action

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The pharmacological and physicochemical properties of thiazolo[5,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Key analogues include:

Compound Name Substituents Key Features
7-Amino-5-chloro-2-(furan-2-yl) derivative Cl at C5, NH₂ at C7, furan at C2 Chlorine enhances electrophilicity; furan introduces π-stacking potential.
2-(2-Methoxybenzyl)-5-(5-methylfuran-2-yl) derivative Methoxybenzyl at C2, methylfuran at C5 Bulky substituents may hinder enzymatic degradation; methoxy modulates electron density.
Ethyl 7-methyl-3-oxo-5-phenyl derivative Oxo at C3, phenyl at C5, ester at C6 Ester group improves cell permeability; oxo stabilizes ring puckering.
Benzothiazolopyridine derivative Benzothiazole fused system Expanded π-system enhances luminescence and intercalation potential.

Key Observations :

  • Position 2: The carboxylic acid offers hydrogen-bonding capability, contrasting with non-polar substituents (e.g., furan, benzyl) in other derivatives, which may prioritize target selectivity .

Comparison with Analogues

  • Piperazine/Piperidine Derivatives : Prepared via SNAr reactions of 7-amino-5-chloro intermediates with amine tails. Yields range from 40–70%, influenced by steric hindrance.
  • 2-Methoxybenzyl Derivative : Synthesized via Suzuki coupling, yielding 20% due to steric challenges with bulky substituents.
  • Ethyl 7-methyl-3-oxo Derivative : Achieved 78% yield via condensation of thiourea with chloroacetic acid and benzaldehyde derivatives, highlighting the efficiency of one-pot strategies.

Biological Activity

7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₈H₈N₂O₂S
  • CAS Number : 871231-24-2

The structure features a thiazole ring fused with a pyrimidine nucleus, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported the following minimum inhibitory concentrations (MICs):

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteusNot specified

This compound was shown to be particularly effective against clinical strains of Pseudomonas aeruginosa and Escherichia coli, indicating its potential as a novel antimicrobial agent .

The antimicrobial efficacy of 7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid has been attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies revealed that the compound forms strong interactions within the active sites of these enzymes, including hydrogen bonds with critical amino acid residues .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against species such as Candida. The growth inhibition zones were significantly larger compared to controls, indicating promising antifungal potential .

Cytotoxicity and Safety Profile

Cytotoxicity assessments using human cell lines (HaCat and BALB/c 3T3) indicated that while the compound exhibits antimicrobial activity, it also has a relatively low toxicity profile. The IC50 values for cytotoxicity were found to be acceptable, suggesting that therapeutic doses could be achieved without significant adverse effects .

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. Among these, 7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid emerged as one of the most potent candidates against Pseudomonas aeruginosa and Escherichia coli .
  • Docking Studies : Computational studies demonstrated that the binding energies of this compound with DNA gyrase were comparable to those of established antibiotics like ciprofloxacin, further validating its potential as an antimicrobial agent .
  • In Vivo Studies : Preliminary in vivo studies indicated anti-inflammatory effects similar to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications beyond antimicrobial therapy .

Q & A

Q. What are the key steps for synthesizing 7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization and functional group modifications. A general approach includes:

Condensation of precursor heterocycles (e.g., aminopyrimidine derivatives) with thiol-containing reagents to introduce the methylthio group.

Carboxylic acid formation via hydrolysis or oxidation of ester intermediates.
Optimization strategies:

  • Use anhydrous DMF as a solvent with catalysts like 2-chloro-4,6-dimethoxy-1,3,5-triazine to enhance coupling efficiency .
  • Adjust reaction time and temperature (e.g., reflux at 78–80°C for 8–10 hours) to improve yields .
  • Purification via silica gel column chromatography followed by recrystallization (e.g., ethyl acetate/ethanol mixtures) to achieve high purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the methylthio group (~δ 2.5 ppm for S-CH3) and carboxylic acid protons (broad signal around δ 12–14 ppm) .
  • IR Spectroscopy : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and S-CH3 absorption (~650 cm⁻¹) .
  • X-ray Crystallography : Resolve the fused thiazolo-pyrimidine core and assess dihedral angles between aromatic rings (e.g., ~80° for thiazolo-pyrimidine/benzene interactions) .
  • Melting Point Analysis : Compare observed values (e.g., 175–201°C for related compounds) to literature data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the biological activity of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications to the methylthio group (e.g., replacing S-CH3 with S-alkyl or S-aryl) or the carboxylic acid moiety (e.g., ester or amide derivatives) .
  • Biological Assays : Test derivatives against microbial targets (e.g., Staphylococcus aureus, Candida albicans) using disk diffusion or microdilution assays to quantify MIC (minimum inhibitory concentration) .
  • Data Analysis : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends using regression models .

Q. What experimental strategies resolve contradictions in biological activity data across related thiazolo-pyrimidine derivatives?

  • Methodological Answer :
  • Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC .
  • Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to assess permeability differences .
  • Target Binding Assays : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct interactions with enzymes (e.g., dihydrofolate reductase) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : Model interactions with target proteins (e.g., bacterial enzymes) using software like AutoDock to prioritize substituents with favorable binding .
  • ADMET Prediction : Use tools like SwissADME to predict solubility, logP, and metabolic stability. For example, ester derivatives may improve oral bioavailability compared to the carboxylic acid .

Q. What advanced purification techniques address challenges in isolating polar thiazolo-pyrimidine derivatives?

  • Methodological Answer :
  • Ion-Exchange Chromatography : Separate carboxylic acid-containing compounds using a DEAE-cellulose column with gradient elution (pH 4–7) .
  • Preparative HPLC : Employ a C18 column with acetonitrile/water (+0.1% TFA) to resolve closely related impurities .

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